Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,5S)-5-methylpyrrolidine-3-carboxylate
- Methyl (3S,5S)-5-ethylpyrrolidine-3-carboxylate
- Methyl (3S,5S)-5-(chloromethyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.
Properties
Molecular Formula |
C7H10F3NO2 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
QPUQYVAKNNBYLX-WHFBIAKZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](NC1)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CC(NC1)C(F)(F)F |
Origin of Product |
United States |
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